![molecular formula C19H18N2O3S2 B2513026 N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide CAS No. 2034585-32-3](/img/structure/B2513026.png)
N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
The compound “N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a methyl group), an oxalamide group (a type of amide), and two thiophene rings (five-membered rings containing four carbon atoms and a sulfur atom) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Thiophene rings contribute to the conjugated system, which can have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
Thiophene derivatives are known to participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions similar to benzene . The oxalamide group might also participate in reactions involving the carbonyl group or the nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiophene derivatives often have interesting optoelectronic properties . The presence of the oxalamide group could also influence the compound’s solubility and reactivity.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide, also known as N’-benzyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide.
Catalysis
N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide: has shown potential as a catalyst in various chemical reactions. Its structure allows it to form coordination complexes with transition metals, which can enhance the efficiency of catalytic processes. This compound can be particularly useful in oxidation reactions, where it helps in the conversion of organic substrates into more valuable products .
Pharmaceuticals
In the pharmaceutical industry, this compound is being explored for its potential therapeutic properties. Its unique structure, which includes both benzyl and thiophene groups, may contribute to its ability to interact with biological targets. Researchers are investigating its potential as an anti-inflammatory, antimicrobial, and anticancer agent .
Material Science
The compound’s ability to form stable complexes with metals makes it valuable in material science. It can be used in the synthesis of new materials with enhanced properties, such as increased conductivity or improved mechanical strength. These materials can have applications in electronics, coatings, and structural components.
Analytical Chemistry
In analytical chemistry, N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide can be used as a reagent for the detection and quantification of various analytes. Its ability to form colored complexes with certain metal ions makes it useful in spectrophotometric assays. This application is particularly valuable in environmental monitoring and clinical diagnostics .
Mechanism of Action
Future Directions
Thiophene derivatives are a topic of ongoing research due to their interesting chemical properties and potential applications . Future research might explore the synthesis of similar compounds, their properties, and potential applications in various fields such as medicinal chemistry and materials science.
properties
IUPAC Name |
N-benzyl-N'-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-17(20-12-14-6-2-1-3-7-14)18(23)21-13-19(24,15-8-4-10-25-15)16-9-5-11-26-16/h1-11,24H,12-13H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWHEIXVQVOAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide |
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